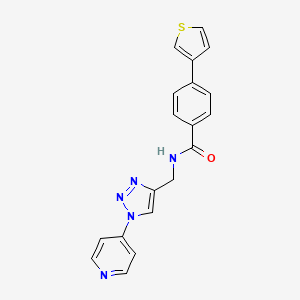

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a heterocyclic compound featuring a pyridine-substituted 1,2,3-triazole core linked via a methylene bridge to a benzamide moiety, which is further substituted with a thiophen-3-yl group. This structural architecture positions it within a broader class of triazole-containing bioactive molecules, which are frequently explored for their antiproliferative, antimicrobial, and enzyme-modulating properties.

Properties

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-19(15-3-1-14(2-4-15)16-7-10-26-13-16)21-11-17-12-24(23-22-17)18-5-8-20-9-6-18/h1-10,12-13H,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJMYBJGOVVZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring is often synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step involves reacting an alkyne with an azide in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting a thiophene-substituted benzoyl chloride with an amine derivative of the triazole-pyridine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification techniques such as recrystallization or chromatography, and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For example, the triazole-pyridine moiety can bind to metal ions, influencing enzymatic activity or disrupting metal-dependent biological processes. The benzamide core can interact with proteins, potentially inhibiting or modulating their function.

Biological Activity

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound characterized by its unique structural components, including a pyridine ring, a triazole ring, and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, studies have shown that similar triazole derivatives can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 3.87 to 8.76 mM . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial properties against various bacterial strains. The presence of the thiophene ring is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can facilitate binding through hydrogen bonding and π–π interactions while enhancing the compound's stability and reactivity compared to similar structures .

Comparative Analysis

To understand the uniqueness of this compound in comparison with other related compounds, a summary table is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(pyridin-4-yl)pyridin-4-amines | Lacks triazole ring | Moderate anticancer activity |

| 3-methyl-N-(pyridin-4-yl)pyridin | Contains methyl group | Limited antimicrobial activity |

| N-(2-Chloro-pyridin)thioacetamide | Contains thiophene | Strong antimicrobial properties |

Case Studies

Several case studies highlight the biological effects of related compounds:

- Triazole Derivatives in Cancer Treatment : A study demonstrated that triazole derivatives significantly inhibited tumor growth in xenograft models of human glioblastoma .

- Antimicrobial Efficacy : Research on thiophene-containing compounds showed potent activity against resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

Structural Insights :

- Replacement of pyridine with thiazole (as in the first analog) reduces steric bulk but may compromise target selectivity due to altered π-stacking .

- Fluorine substitution (second analog) enhances metabolic stability but introduces electronegative effects that could perturb binding .

- The thiophen-3-yl group in the target compound may confer superior lipophilicity compared to phenyl or naphthyl substituents in other analogs .

Key Observations :

- Triazole-linked benzamides consistently show low IC50 values (sub-micromolar to single-digit μM), suggesting that the triazole moiety is critical for cytotoxicity .

- The presence of sulfur-containing groups (e.g., thiophen-3-yl) may enhance DNA intercalation or redox-mediated cytotoxicity compared to purely hydrocarbon substituents .

Characterization Tools :

- X-ray crystallography : SHELXL () is widely used for small-molecule refinement, ensuring accurate structural determination.

- Biological assays : MTT or Annexin V staining (as in ) would quantify cytotoxicity and apoptotic effects.

Discussion

The target compound’s structural uniqueness lies in its pyridine-thiophene hybrid system, which may synergize the electronic effects of both heterocycles. Compared to analogs with fluorobenzyl or carbodithioate groups, the thiophen-3-yl substituent could improve pharmacokinetic properties by balancing solubility and membrane penetration . However, the absence of direct activity data necessitates further studies to validate its mechanism (e.g., HDAC inhibition as suggested by ) and optimize substituent effects.

Critical Gaps :

- No explicit data on the compound’s solubility, metabolic stability, or in vivo efficacy.

- Limited evidence on triazole-thiophene hybrids; most studies focus on phenyl or naphthyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.